molecular formula C6H7NO3 B6169510 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde CAS No. 2649068-75-5

2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde

Cat. No. B6169510
CAS RN: 2649068-75-5
M. Wt: 141.1
InChI Key:
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Description

2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde (DAOC) is an organic compound belonging to the class of spiro compounds. It is a white crystalline solid that is insoluble in water but soluble in methanol and acetone. DAOC is a versatile building block in organic synthesis for the preparation of a variety of compounds, including polymers, pharmaceuticals, and other materials.

Scientific Research Applications

2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can be used as a building block to prepare a variety of compounds, including polymers, pharmaceuticals, and other materials. In materials science, 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can be used as a precursor for the synthesis of nanomaterials and other advanced materials. In biochemistry, 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has been used to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is not yet fully understood. However, it is believed that the compound interacts with certain proteins and enzymes, which leads to the activation of biochemical pathways. This activation of biochemical pathways is thought to be responsible for the observed effects of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which could lead to changes in metabolic pathways. Additionally, 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has been shown to have an anti-inflammatory effect in animal models, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde in laboratory experiments include its high solubility in methanol and acetone, its low toxicity, and its stability under a variety of conditions. However, one of the main limitations of using 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

For research on 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde and to develop more efficient synthesis methods for the compound. Additionally, further research is needed to understand the potential toxicological effects of 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde and to develop methods for its safe and efficient use in laboratory experiments.

Synthesis Methods

2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can be synthesized from the reaction of 2,5-dibromo-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde with sodium hydroxide in methanol. The reaction is carried out at room temperature and yields 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group.", "Starting Materials": [ "2-hydroxyethylamine", "2,5-dioxapentane", "paraformaldehyde", "acetic acid", "sodium acetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Condensation of 2-hydroxyethylamine with 2,5-dioxapentane in the presence of paraformaldehyde and acetic acid to form the spirocyclic intermediate", "Reduction of the intermediate using sodium borohydride to form the corresponding amine", "Acetylation of the amine using acetic anhydride and sulfuric acid to form the N-acetyl derivative", "Oxidation of the N-acetyl derivative using sodium chlorite and acetic acid to form the aldehyde", "Neutralization of the reaction mixture using sodium hydroxide and extraction of the product using water" ] }

CAS RN

2649068-75-5

Product Name

2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde

Molecular Formula

C6H7NO3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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